molecular formula C17H16N2O3S B2640935 2-phenoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)propanamide CAS No. 946210-95-3

2-phenoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)propanamide

Cat. No. B2640935
CAS RN: 946210-95-3
M. Wt: 328.39
InChI Key: WCQDGLHUILJYLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives, such as 2-phenoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)propanamide, is an area of active research due to their wide range of biological activities . The development of new synthetic strategies and the design of new isoxazole derivatives are based on the most recent knowledge emerging from the latest research .


Molecular Structure Analysis

The molecular structure of 2-phenoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)propanamide consists of a phenyl group (a benzene ring), an isoxazole ring (a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions), and a thiophene ring (a five-membered ring containing four carbon atoms and a sulfur atom).


Chemical Reactions Analysis

Isoxazole derivatives have been the subject of extensive study due to their potential as analgesics, anti-inflammatory agents, anticancer agents, antimicrobials, antivirals, anticonvulsants, antidepressants, and immunosuppressants . The substitution of various groups on the isoxazole ring imparts different activity .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • A study highlighted the synthesis and characterization of novel propanamide derivatives, demonstrating significant antibacterial and antifungal activities. These compounds, including variations of propanamide derivatives, showed promising results against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Helal et al., 2013).
  • Another research developed new thiazole derivatives, including propanamide-related compounds. These derivatives were evaluated for their antimicrobial activity, showing notable effectiveness against certain bacteria and fungi species. The study suggests these compounds as potential therapeutic agents for treating infections (Dawbaa et al., 2021).

Anticancer Potential

  • Research focusing on the synthesis of novel N-(naphthalen-1-yl)propanamide derivatives, including variations similar to the compound , demonstrated notable antimicrobial activity and suggested potential antifungal activity against certain fungi species. The compounds' effectiveness indicates possible therapeutic applications, including cancer treatment options (Evren et al., 2020).

Gastroprotective and Muscle Relaxant Properties

  • A study synthesized and evaluated the gastric acid antisecretory activity of specific butanamide derivatives, revealing that some compounds exhibited significant antisecretory activity. This discovery suggests potential applications in treating conditions like ulcers and acid reflux (Ueda et al., 1991).
  • Another research synthesized N-substituted 3-amino-propanamide derivatives and evaluated their muscle relaxant and anticonvulsant activities. The study found certain compounds with high potency, indicating potential use as muscle relaxants in medical treatments (Tatee et al., 1986).

Future Directions

The future directions for research on 2-phenoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)propanamide and similar compounds likely involve the development of new synthetic strategies and the design of new isoxazole derivatives, based on the most recent knowledge emerging from the latest research . These compounds have a wide range of biological activities, suggesting potential for the development of new therapeutics .

properties

IUPAC Name

2-phenoxy-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-12(21-14-6-3-2-4-7-14)17(20)18-11-13-10-15(22-19-13)16-8-5-9-23-16/h2-10,12H,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQDGLHUILJYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NOC(=C1)C2=CC=CS2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)propanamide

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